molecular formula C16H20ClN5O2S B11203364 2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-[2-(morpholin-4-yl)ethyl]-1,3-thiazole-5-carboxamide

2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-[2-(morpholin-4-yl)ethyl]-1,3-thiazole-5-carboxamide

Cat. No.: B11203364
M. Wt: 381.9 g/mol
InChI Key: PDUNBRUCCBXWEJ-UHFFFAOYSA-N
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Description

2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-[2-(morpholin-4-yl)ethyl]-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of phenylmorpholines. This compound is characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-[2-(morpholin-4-yl)ethyl]-1,3-thiazole-5-carboxamide involves multiple steps. One common method involves the reaction of 5-chloropyridin-2-amine with 4-methyl-1,3-thiazole-5-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-[2-(morpholin-4-yl)ethyl]-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-[2-(morpholin-4-yl)ethyl]-1,3-thiazole-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-[2-(morpholin-4-yl)ethyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. One of the primary targets is the enzyme factor Xa, which plays a crucial role in the blood coagulation cascade. By inhibiting this enzyme, the compound can prevent the formation of blood clots . Additionally, its anti-fibrotic effects are mediated through the inhibition of collagen prolyl 4-hydroxylases, enzymes involved in collagen synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-[2-(morpholin-4-yl)ethyl]-1,3-thiazole-5-carboxamide is unique due to its combination of a thiazole ring, morpholine ring, and chloropyridinyl moiety.

Properties

Molecular Formula

C16H20ClN5O2S

Molecular Weight

381.9 g/mol

IUPAC Name

2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(2-morpholin-4-ylethyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C16H20ClN5O2S/c1-11-14(15(23)18-4-5-22-6-8-24-9-7-22)25-16(20-11)21-13-3-2-12(17)10-19-13/h2-3,10H,4-9H2,1H3,(H,18,23)(H,19,20,21)

InChI Key

PDUNBRUCCBXWEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC2=NC=C(C=C2)Cl)C(=O)NCCN3CCOCC3

Origin of Product

United States

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